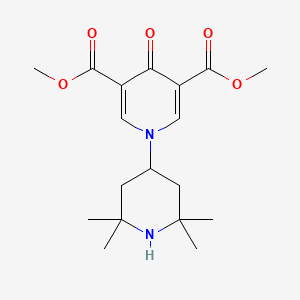![molecular formula C15H15FN2O3S B4438631 N-(4-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438631.png)
N-(4-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(4-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. This compound is also known by its chemical formula, C15H15FN2O3S, and is commonly referred to as "Compound X" in scientific literature. In
Scientific Research Applications
N-(4-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been studied for its potential applications in various fields, including cancer research, neurology, and pharmacology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes. In neurology, N-(4-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been studied for its potential to modulate the activity of neurotransmitters, which could have implications for the treatment of neurological disorders. In pharmacology, this compound has been studied for its potential to act as a drug target, as well as its potential to act as a drug itself.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide involves the inhibition of certain enzymes and the modulation of neurotransmitter activity. Specifically, this compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Additionally, N-(4-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to modulate the activity of the neurotransmitter dopamine, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide are complex and varied, depending on the specific application and context in which this compound is used. In cancer research, this compound has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit the growth and proliferation of cancer cells. In neurology, N-(4-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to modulate the activity of dopamine, which could have implications for the treatment of neurological disorders such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide in lab experiments include its high purity, its well-defined chemical structure, and its potential to act as a drug target or drug itself. However, the limitations of using this compound in lab experiments include its high cost, its potential toxicity, and its limited availability.
Future Directions
There are many potential future directions for research involving N-(4-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide. Some possible directions include further studies of this compound's mechanism of action, exploration of its potential applications in other fields such as immunology or infectious disease, and development of new synthesis methods for this compound that could make it more accessible and cost-effective for research purposes.
In conclusion, N-(4-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. This compound has been shown to inhibit the growth of cancer cells, modulate the activity of neurotransmitters, and act as a drug target or drug itself. While there are limitations to using this compound in lab experiments, there are also many potential future directions for research involving N-(4-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide that could lead to new discoveries and advancements in various fields.
properties
IUPAC Name |
N-(4-fluorophenyl)-3-(methanesulfonamido)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-10-13(4-3-5-14(10)18-22(2,20)21)15(19)17-12-8-6-11(16)7-9-12/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKWMOWHBFCQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B4438551.png)

![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B4438569.png)
![N-(4-methoxybenzyl)-N,2-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438572.png)
![3-cyclohexyl-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4438597.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4438604.png)

![3-(4-ethylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4438624.png)
![N-[3-(acetylamino)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438642.png)
![4-[4-(2-fluorophenyl)-1-piperazinyl]tetrazolo[1,5-a]quinoxaline](/img/structure/B4438648.png)
![3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4438651.png)


